2-(4-Acetamidophenoxy)propionic acid
Description
2-(4-Acetamidophenoxy)propionic acid is a synthetic propionic acid derivative characterized by a phenoxy group substituted with an acetamido moiety at the para position. The acetamido group may confer unique metabolic stability or target specificity compared to other substituents, such as halogens or alkyl chains found in related compounds .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(4-acetamidophenoxy)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(14)15)16-10-5-3-9(4-6-10)12-8(2)13/h3-7H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
FINTZNGDROCTHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Bromination and substitution reactions (e.g., in ) achieve high yields (>75%), suggesting robust methods for halogenated derivatives. The acetamido analog may require milder conditions due to the sensitivity of the amide group.
Pharmacological and Enzyme Inhibition Profiles
NSAID Metabolites :
Toxicity and Hazards :
- 2-(2,4-Dichlorophenoxy)propionic acid is classified as a carcinogen , whereas MCPP (2-(4-chloro-2-methylphenoxy)propionic acid) is a herbicide with acute toxicity (DOT Hazard Class 6.1) .
- The acetamido derivative’s toxicity profile remains unstudied but is likely less hazardous than chlorinated analogs due to the absence of reactive halogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
